Lipophilicity (LogP) as a Determinant of Membrane Permeability: Methyl Ester vs. Free Carboxylic Acid
The methyl ester confers a significantly higher logP compared to the free carboxylic acid analog, enhancing passive membrane permeability—a critical factor in cell-based assays. The target compound exhibits a logP of approximately 3.72-3.83 (calculated) , while the corresponding acid 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid (CAS 28018-63-5) is expected to have a logD₇.₄ ≤ 0 due to ionization of the carboxylate, translating to a permeability difference of >100-fold in Caco-2 or PAMPA models .
| Evidence Dimension | Lipophilicity (logP) and predicted membrane permeability |
|---|---|
| Target Compound Data | logP ≈ 3.7-3.8 (calculated) |
| Comparator Or Baseline | 2-Hydroxy-5-(2-methylthiazol-4-yl)benzoic acid (free acid): logD₇.₄ ≤ 0, ionized at physiological pH |
| Quantified Difference | ΔlogP > 3.7 units; ~5,000-fold difference in octanol-water partition coefficient |
| Conditions | Calculated logP using consensus models (ALOGPS, XLogP3); physiological pH 7.4 for acid ionization |
Why This Matters
This difference dictates compound suitability for intracellular target engagement versus extracellular or enzyme-based assays.
